molecular formula C12H17NO B150845 (1-Phenylpiperidin-4-yl)methanol CAS No. 697306-45-9

(1-Phenylpiperidin-4-yl)methanol

Cat. No. B150845
M. Wt: 191.27 g/mol
InChI Key: TXXOCHYAPLXLKC-UHFFFAOYSA-N
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Description

The compound (1-Phenylpiperidin-4-yl)methanol is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, a study on the fluorescence properties of a phenylmethanol derivative with a dimethylamino group and a butadienyl linker has been conducted, which could provide insights into the electronic properties that might be somewhat relevant to (1-Phenylpiperidin-4-yl)methanol .

Synthesis Analysis

The synthesis of related compounds provides a glimpse into potential synthetic routes that could be applicable to (1-Phenylpiperidin-4-yl)methanol. For example, (1R,3S,4S)-2-Azanorbornyl-3-methanol was synthesized from (R)-1-phenylethylamine and used as a catalyst, suggesting that chiral centers can be effectively introduced in the synthesis of complex methanol derivatives . Additionally, enantiopure piperidinylmethanol derivatives were prepared from rac-alaninol and rac-2-amino-1,1-diphenylpropan-1-ol, indicating that amino alcohols can serve as precursors for piperidinylmethanol synthesis .

Molecular Structure Analysis

The molecular structure of (1-Phenylpiperidin-4-yl)methanol can be inferred to some extent from the structural analysis of similar compounds. The study of chiral ligands based on piperidinylmethanol derivatives reveals the importance of substituents on the piperidine ring for the molecular conformation and potential reactivity .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to (1-Phenylpiperidin-4-yl)methanol has been explored in various contexts. For instance, the enantioselective addition of diethylzinc to benzaldehyde mediated by chiral piperidinylmethanol ligands has been studied, which could suggest potential catalytic applications for (1-Phenylpiperidin-4-yl)methanol . Moreover, the transformation of (1-benzylpiperazin-2-yl)methanols into ligands for central nervous system receptors indicates that methanol derivatives can be functionalized to interact with biological targets .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (1-Phenylpiperidin-4-yl)methanol are not directly reported, the properties of structurally related compounds can provide some insights. The solvatochromic fluorescence of a phenylmethanol derivative suggests that (1-Phenylpiperidin-4-yl)methanol may also exhibit solvent-dependent electronic properties . The enantioselective epoxidation of α,β-enones by a related methanol derivative indicates that the steric and electronic environment around the methanol moiety is crucial for its reactivity .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of 1-Substituted Phenyl-(4-phenylpiperidin-4-yl)methanones : A study by Chang et al. (2006) involved synthesizing several 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, starting from the reaction of different 1-substituted 4-benzhydrylidenepiperidines through CAN-mediated rearrangement. This process was also utilized in the synthesis of meperidine analogs (Chang et al., 2006).
  • Stereoselective Synthesis of cis-2-Cyanomethyl-4-phenylpiperidines : Vervisch et al. (2012) demonstrated the use of non-activated aziridines as building blocks for synthesizing novel cis-2-cyanomethyl-4-phenylpiperidines, which were further used for preparing methyl cis-(1-arylmethyl-4-piperidin-2-yl)acetates (Vervisch et al., 2012).
  • Enantioselective Epoxidation : Lu et al. (2008) synthesized (1R,3S,4S)-2-azanorbornyl-3-methanol from (R)-1-phenylethylamine and used it as a catalyst for the enantioselective epoxidation of α,β-enones, achieving good yields and high enantioselectivities at room temperature (Lu et al., 2008).

Analytical and Structural Studies

  • Crystallography of Synthetic 4-Phenylpiperidine Derivatives : Codding and James (1974) conducted a structural determination of synthetic 4-phenylpiperidine derivatives, which are clinically used as analgesics, including the crystallography of 1,2-Dimethyl-4-hydroxy-4-phenylpiperidine hydrochloride (Codding & James, 1974).
  • Study on Lipid Dynamics with Methanol : Nguyen et al. (2019) researched the impact of methanol on lipid dynamics using small angle neutron scattering. They found that methanol influences lipid transfer and flip-flop kinetics, shedding light on its effects on biomembrane and proteolipid studies (Nguyen et al., 2019).

Chemical Reactions and Catalysis

  • Catalytic Activities in Organic Synthesis : Ozcubukcu et al. (2009) prepared a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, forming a stable complex with CuCl that effectively catalyzed Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).
  • Aza-Piancatelli Rearrangement : Reddy et al. (2012) described the use of furan-2-yl(phenyl)methanol derivatives in an In(OTf)3-catalyzed aza-Piancatelli rearrangement, leading to the synthesis of benzo[b][1,4]thiazine and oxazine derivatives (Reddy et al., 2012).

Synthesis of Novel Compounds

  • Preparation of Biomimetic Chelating Ligands : Gaynor et al. (2023) synthesized (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a five-step process, potentially used as precursors for biomimetic chelating ligands (Gaynor et al., 2023).

Safety And Hazards

The safety information for “(1-Phenylpiperidin-4-yl)methanol” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

(1-phenylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXOCHYAPLXLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590897
Record name (1-Phenylpiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Phenylpiperidin-4-yl)methanol

CAS RN

697306-45-9
Record name (1-Phenylpiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Shakya, E Cho, HJ Heo, DW Lee, JS Kang… - Analytical …, 2022 - Taylor & Francis
To date, many analogies of sildenafil, tadarafil, and vadenafil, which are phosphodiesterase-5 (PDE5) inhibitor have been reported. On the other hand, a novel type of PDE5 inhibitor, …
Number of citations: 2 www.tandfonline.com

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